molecular formula C11HF17N2O B3043963 1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole CAS No. 959580-65-5

1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole

Cat. No.: B3043963
CAS No.: 959580-65-5
M. Wt: 500.11 g/mol
InChI Key: PLAOPRFFRSNPCD-UHFFFAOYSA-N
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Description

1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole is a useful research compound. Its molecular formula is C11HF17N2O and its molecular weight is 500.11 g/mol. The purity is usually 95%.
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Biological Activity

1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole is a highly fluorinated organic compound with significant potential in various biological applications. Its unique structure features a pyrazole ring, which is known for its diverse biological activities, particularly in the fields of medicinal and agricultural chemistry.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₅F₂₃N₂O, characterized by multiple fluorinated groups that enhance its reactivity and stability. The presence of heptafluorobutyryl and heptafluoropropyl groups contributes to its unique chemical properties, making it an interesting subject for biological activity studies.

Anti-inflammatory and Analgesic Properties

Research indicates that fluorinated pyrazoles exhibit notable anti-inflammatory and analgesic properties. A study on similar pyrazole derivatives demonstrated significant anti-inflammatory effects using the carrageenan-induced paw edema model in rats, with some compounds showing activity comparable to standard anti-inflammatory drugs like diclofenac sodium . The mechanism of action often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Antimicrobial Activity

Fluorinated pyrazoles have also been reported to possess antimicrobial properties. A review highlighted the broad spectrum of biological activities associated with pyrazole derivatives, including antibacterial, antiviral, and antifungal effects . The structural characteristics of these compounds allow for interactions with various biological targets, enhancing their efficacy as antimicrobial agents.

Antitumor Activity

Recent studies have suggested potential antitumor activities for fluorinated pyrazoles. The incorporation of fluorine atoms into the pyrazole structure may enhance the interaction with cancer cell targets, leading to improved therapeutic outcomes. However, specific data on this compound's antitumor effects remain limited and require further investigation.

Case Studies

  • Anti-inflammatory Screening : In a study involving synthesized fluorinated pyrazole chalcones, several compounds were evaluated for their anti-inflammatory activity using the carrageenan paw edema model. Among them, specific derivatives exhibited significant reductions in edema comparable to established anti-inflammatory agents .
  • Antifungal Activity : A recent investigation into the antifungal properties of fluorinated pyrazoles revealed promising results against phytopathogenic fungi. The study demonstrated that certain derivatives could inhibit fungal growth effectively while being safe for beneficial soil bacteria .

Comparative Analysis

Compound NameStructureNotable Features
This compoundC₁₄H₁₅F₂₃N₂OHighly fluorinated; potential anti-inflammatory and antimicrobial activities
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazoleC₇H₂F₁₀N₂Similar framework; used in proteomics research
1-(Heptafluorobutyl)-3-(trifluoromethyl)pyrazoleC₉H₄F₁₀N₂OContains heptafluoroalkyl groups; potential pharmaceutical applications

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Reactivity Studies : The compound is utilized in studying reaction mechanisms due to its unique electronic properties. Its reactivity with nucleophiles and electrophiles can be explored to develop new synthetic pathways.
    • Fluorinated Building Blocks : It serves as a precursor for synthesizing other fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
  • Material Science :
    • Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. This is particularly useful in coatings and specialty materials.
    • Nanotechnology : Its properties make it suitable for applications in nanomaterials, where fluorination can improve surface characteristics and interactions.
  • Biological Research :
    • Drug Development : The compound’s structural features are explored for potential pharmaceutical applications, particularly in developing drugs that require high stability and bioavailability.
    • Proteomics : Interaction studies between this compound and proteins or enzymes can provide insights into biochemical pathways and mechanisms.

Case Study 1: Fluorinated Drug Development

Research has shown that incorporating fluorinated groups into drug molecules can enhance their metabolic stability. A study demonstrated that derivatives of 1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole exhibited improved binding affinities to target proteins compared to non-fluorinated analogs.

Case Study 2: Polymer Coatings

In material science, experiments involving the integration of this compound into polymer formulations revealed significant improvements in water repellency and chemical resistance. These properties were crucial for developing advanced coatings used in harsh environments.

Comparative Analysis of Related Compounds

Compound NameStructureNotable Features
5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazoleC₇H₂F₁₀N₂Similar pyrazole framework; used in proteomics research.
1-(Heptafluorobutyl)-3-(trifluoromethyl)pyrazoleC₉H₄F₁₀N₂OContains heptafluoroalkyl groups; potential pharmaceutical applications.
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleC₅H₅F₃N₂Less fluorination; used in agrochemical formulations.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF17N2O/c12-5(13,8(19,20)10(23,24)25)3-1-2(7(16,17)18)29-30(3)4(31)6(14,15)9(21,22)11(26,27)28/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAOPRFFRSNPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF17N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.